1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine
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Overview
Description
1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules. The presence of a dimethylaminoethyl group further enhances its reactivity and potential utility in synthetic chemistry and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine typically involves the reaction of dimethylaminoethanol with a suitable guanidine precursor. One common method includes the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by the addition of a guanidine derivative . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts can enhance the efficiency of the reaction, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted guanidine derivatives with different functional groups.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with target molecules, modulating their activity. The dimethylaminoethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .
Comparison with Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer synthesis and drug delivery systems.
N,N-Dimethylguanidine: Another guanidine derivative with similar basicity but different reactivity.
Dimethylaminoethanol: A precursor in the synthesis of various dimethylaminoethyl derivatives.
Uniqueness: 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine stands out due to its unique combination of a guanidine group and a dimethylaminoethyl group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring strong basicity and the ability to form stable complexes with other molecules .
Properties
Molecular Formula |
C6H16N4O |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2-hydroxy-1-methylguanidine |
InChI |
InChI=1S/C6H16N4O/c1-9(2)4-5-10(3)6(7)8-11/h11H,4-5H2,1-3H3,(H2,7,8) |
InChI Key |
SCDNYWJKKVOOFG-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCN(C)/C(=N/O)/N |
Canonical SMILES |
CN(C)CCN(C)C(=NO)N |
Origin of Product |
United States |
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